Pumiloside

概要

説明

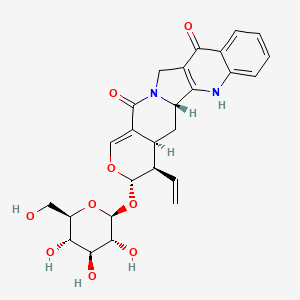

Pumiloside is a natural compound widely found in plants such as burdock and Tricholoma. It is a monoterpenoid indole alkaloid with a chemical structure that includes glucose and glycosides. This compound has shown potential in various pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties .

準備方法

Pumiloside can be prepared through several synthetic routes. One method involves the use of isovincoside lactone as a starting material. The process includes several steps such as glycosylation and cyclization under specific reaction conditions . Industrial production methods often involve the extraction of this compound from plants like Nauclea officinalis, followed by purification and isolation using chromatographic techniques .

化学反応の分析

Pumiloside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . Major products formed from these reactions include different isomers and derivatives of this compound, such as deoxythis compound .

科学的研究の応用

Chemical Properties and Biosynthesis

Pumiloside (CHNO) is recognized for its role as an important intermediate in the biosynthesis of camptothecin, a potent antitumor agent. The compound exhibits significant antibacterial, antitumor, and antiproliferative activities, making it a subject of interest for pharmaceutical applications. Its preparation typically involves the extraction from Nauclea officinalis or through synthetic methods using strictosamide as a precursor .

Pharmacological Applications

1. Antitumor Activity

this compound has been shown to possess notable antitumor properties. In vitro studies have demonstrated that extracts containing this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and SMMC-7721 . The mechanism involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis through increased reactive oxygen species (ROS) production .

Case Study: HepG2 Cell Line

- Methodology : Ethanol extract of Ophiorrhiza pumila was analyzed using CCK-8 assays.

- Findings : The extract showed a significant reduction in cell viability, with a notable increase in apoptosis markers.

2. Antibacterial Properties

Research indicates that this compound exhibits antibacterial effects against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Data Table: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Role in Camptothecin Biosynthesis

This compound is not only significant for its own pharmacological properties but also as a precursor to camptothecin. Studies have elucidated its role in the biosynthetic pathway, where it is converted into deoxythis compound and subsequently into camptothecin . This process highlights the potential for utilizing this compound in developing sustainable sources of camptothecin.

Case Study: Biosynthetic Pathway Analysis

- Organism : Camptotheca acuminata

- Methodology : Stable isotope labeling and NMR spectroscopy were used to trace metabolic pathways.

- Findings : this compound was confirmed as a key intermediate, with concentration levels correlating positively with camptothecin production .

Preparation Methods

The extraction and purification of this compound from natural sources can be challenging due to its low concentration in plants. Recent advancements have introduced more efficient methods for isolating this compound, such as using macroporous adsorbent resins and optimized chromatographic techniques .

Preparation Method Overview

| Step | Description |

|---|---|

| Extraction | Use of ethanol or methanol for initial extraction |

| Filtration | Removal of insoluble materials |

| Chromatography | Column chromatography to isolate this compound |

| Yield | Typically exceeds 70% under optimized conditions |

作用機序

Pumiloside exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can enhance neuronal signaling and potentially improve cognitive function . The molecular targets and pathways involved include the cholinergic system and various signaling pathways related to inflammation and oxidative stress .

類似化合物との比較

Pumiloside is similar to other monoterpenoid indole alkaloids such as strictosamide, nauclefine, and vincosamide. this compound is unique due to its specific glycoside structure and its potent acetylcholinesterase inhibitory activity . Other similar compounds include naucleoxoside A and B, angustidine, and angustoline . These compounds share structural similarities but differ in their biological activities and pharmacological potentials.

生物活性

Pumiloside, a quinoline alkaloid derived from the plant Ophiorrhiza pumila, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Biosynthesis

This compound (CAS: 126722-26-7) is structurally related to camptothecin and is considered an important intermediate in its biosynthetic pathway. It has been identified in various species, including Ophiorrhiza liukiuensis and Nothapodytes nimmoniana. The biosynthesis of camptothecin involves several precursors, including strictosamide and this compound itself, which are crucial for the production of this potent anticancer agent .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluating the effects of ethanol extract from Ophiorrhiza pumila, which contains this compound, demonstrated strong cytostatic effects on liver cancer cell lines (HepG2 and SMMC-7721). The extract induced G2/M phase cell cycle arrest and increased apoptosis in these cells. Additionally, it was found to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9) and suppressing the phosphorylation of p65, a component of the NF-kappaB signaling pathway .

Table 1: Summary of Anticancer Effects of this compound

| Cell Line | Effect | Mechanism |

|---|---|---|

| HepG2 | Cytostatic | G2/M phase arrest, increased apoptosis |

| SMMC-7721 | Inhibition of migration | Downregulation of MMP-2, MMP-9 |

| HUVEC | Proliferation | Upregulation of VEGF, p-ERK |

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This is achieved through the inhibition of nitric oxide synthase (iNOS) expression and the modulation of signaling pathways involving NF-kappaB and mitogen-activated protein kinases (MAPKs) .

Table 2: Summary of Anti-inflammatory Effects

| Cell Type | Effect | Mechanism |

|---|---|---|

| RAW 264.7 Macrophages | Decreased NO production | Inhibition of iNOS, TNF-α, IL-1β |

| Reduced phosphorylation | Suppression of p65, IκBα, IKKα |

Case Studies

Several case studies have explored the pharmacological potential of this compound within broader research on alkaloids. For instance, a comparative study on various alkaloids found that this compound significantly enhanced cell proliferation in human umbilical vein endothelial cells (HUVEC) by upregulating vascular endothelial growth factor (VEGF) and phosphorylated ERK .

特性

IUPAC Name |

(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,15-pentaene-10,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O9/c1-2-11-13-7-17-19-14(20(30)12-5-3-4-6-16(12)27-19)8-28(17)24(34)15(13)10-35-25(11)37-26-23(33)22(32)21(31)18(9-29)36-26/h2-6,10-11,13,17-18,21-23,25-26,29,31-33H,1,7-9H2,(H,27,30)/t11-,13+,17+,18-,21-,22+,23-,25+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQBQUXGRYBRTP-FWMZWJSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318337 | |

| Record name | Pumiloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126722-26-7 | |

| Record name | Pumiloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126722-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pumiloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。